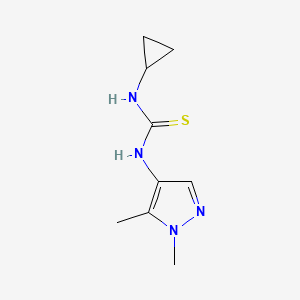
N-2-biphenylyl-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
N-2-biphenylyl-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C27H18ClN3O and its molecular weight is 435.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.1138399 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymorphic Modifications and Properties :
- Shishkina et al. (2018) explored polymorphic modifications of a related quinolinecarboxamide compound, highlighting its potential as a new hypertension remedy. This study demonstrates the significance of understanding polymorphic forms for pharmaceutical applications (Shishkina et al., 2018).
Synthesis and Optical Properties :
- Spiliopoulos and Mikroyannidis (1998) investigated the synthesis and properties of rigid-rod polyamides and polyimides derived from quinoline compounds. Their findings, especially the strong blue fluorescence in DMF solution, could be relevant for the development of new materials with specific optical properties (Spiliopoulos & Mikroyannidis, 1998).
Biological Activity Screening :
- Goněc et al. (2012) conducted a comprehensive study on substituted quinoline-2-carboxamides, evaluating their biological activities, including inhibition of photosynthetic electron transport and antimycobacterial properties. Such studies are crucial in identifying potential therapeutic applications (Goněc et al., 2012).
Microwave-Assisted Synthesis :
- Bobál et al. (2011) developed a microwave-assisted method for synthesizing substituted quinoline-2-carboxanilides. This approach is significant for improving synthesis efficiency, a key aspect in the development of pharmaceuticals (Bobál et al., 2011).
Development of Efficient Synthesis Methods :
- Dorow et al. (2006) highlighted an efficient synthesis of a related pyrrolquinolone, emphasizing the importance of synthesis routes for pharmaceutical production (Dorow et al., 2006).
Antitubercular Activity :
- Kantevari et al. (2011) focused on the synthesis and evaluation of quinolin-5-one analogues for their antitubercular properties. This research is crucial for discovering new treatments for tuberculosis (Kantevari et al., 2011).
Anion and Neutral Guest Recognition :
- Dorazco‐González et al. (2010) studied dicationic pyridine-2,6-dicarboxamide receptors capable of binding anions and neutral guests. This research is valuable in the field of molecular recognition and sensor development (Dorazco‐González et al., 2010).
Sustainable Synthesis of Quinolines :
- Mastalir et al. (2016) reported on the sustainable synthesis of quinolines, emphasizing environmentally friendly chemical processes. This is vital for eco-friendly manufacturing practices in the chemical industry (Mastalir et al., 2016).
Eigenschaften
IUPAC Name |
6-chloro-N-(2-phenylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18ClN3O/c28-19-13-14-24-21(16-19)22(17-26(30-24)25-12-6-7-15-29-25)27(32)31-23-11-5-4-10-20(23)18-8-2-1-3-9-18/h1-17H,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDQKSQDQVPOLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![isopropyl 2-{[3-(9-anthryl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4551523.png)
![N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4551537.png)
![N-cyclopentyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4551540.png)
![4-(2,4-dimethylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4551550.png)
![5-{[(5-CHLORO-2-PYRIDYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4551562.png)
![1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-fluorobenzyl)sulfanyl]ethanone](/img/structure/B4551573.png)

![6-(4-chlorophenyl)-N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4551586.png)
![7-(2,3-dihydro-1H-indol-1-yl)-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile](/img/structure/B4551595.png)
![1-[(4-FLUOROPHENYL)METHANESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE](/img/structure/B4551608.png)
![2-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE](/img/structure/B4551609.png)
![[4-[(E)-[2-(furan-2-yl)-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B4551616.png)
![METHYL 1-(2-METHOXYPHENYL)-7-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4551627.png)
![4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-(2,5-dimethylphenyl)-8-methylquinoline](/img/structure/B4551633.png)
